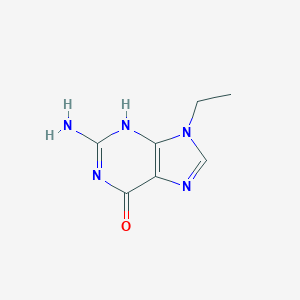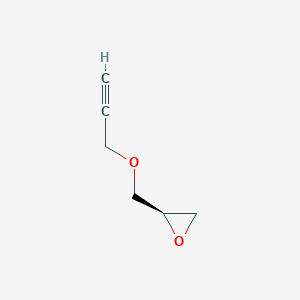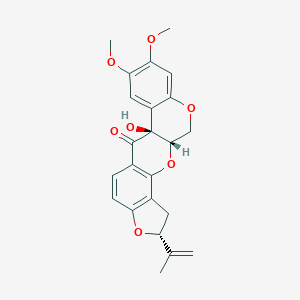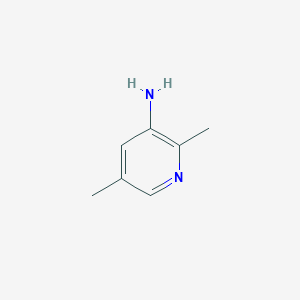![molecular formula C14H15NO3 B106017 苯酚,4-[2-(2-吡啶甲氧基)丙氧基]- CAS No. 142346-93-8](/img/structure/B106017.png)
苯酚,4-[2-(2-吡啶甲氧基)丙氧基]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenol, 4-[2-(2-pyridinyloxy)propoxy]-, is a chemical compound that is part of a broader class of molecules that have been studied for various biological and chemical properties. While the specific compound is not directly mentioned in the provided papers, related compounds with similar structural motifs have been investigated. For instance, pyridinol derivatives have been synthesized and studied for their antioxidant properties, as well as their potential as aldose reductase inhibitors . Additionally, metal complexes involving pyridylazo phenol derivatives have been explored, indicating the potential for complexation and chelation properties of related compounds .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions that may include condensation, cycloaddition, and substitution reactions. For example, the synthesis of pyrido[1,2-a]pyrimidin-4-one derivatives involves the introduction of hydroxy groups and side chains to enhance inhibitory potency . Similarly, the synthesis of metal complexes with pyridylazo phenol derivatives is achieved through condensation reactions . The synthesis of electroactive phenol-based polymers and other phenolic derivatives typically involves reactions such as oxidative polycondensation and the use of catalysts for coupling reactions .
Molecular Structure Analysis
The molecular structure of phenolic compounds and their derivatives is often characterized using techniques such as FT-IR, UV–vis, and NMR spectroscopy. Quantum chemical calculations, including density functional theory (DFT), are used to predict and analyze the molecular structure, bond lengths, angles, and other parameters . These studies help in understanding the intramolecular interactions and the stability of the compounds.
Chemical Reactions Analysis
Phenolic derivatives participate in various chemical reactions, including those that lead to the formation of metal complexes and polymers. The reactivity of these compounds can be influenced by the presence of substituents on the phenol moiety, which can affect their electron-donating or withdrawing properties . Theoretical studies, such as molecular docking, can predict the biological interactions of these compounds, which is crucial for understanding their potential as inhibitors or antioxidants .
Physical and Chemical Properties Analysis
The physical and chemical properties of phenolic derivatives, such as solubility, thermal stability, and electrical conductivity, are important for their practical applications. These properties are often investigated using techniques like TG–DTA, DSC, GPC, and fluorescence measurements . The antioxidant properties of pyridinol derivatives, for example, are assessed through their reactivity towards peroxyl radicals in autoxidation reactions . Theoretical calculations also provide insights into the electronic properties, such as HOMO-LUMO energies and molecular electrostatic potential (MEP), which are indicative of the reactivity and stability of the compounds .
科学研究应用
抗氧化和抗炎应用
酚类化合物以其有效的抗氧化和抗炎活性而闻名。对香豆酸(一种酚酸)进行共轭,增强了它的生物活性,显示出显着的抗氧化、抗癌、抗菌、抗病毒和抗炎作用 (Pei 等人, 2016)。类似地,绿原酸 (CGA) 表现出广泛的治疗作用,包括抗氧化、抗菌、保肝、保护心脏和保护神经的作用 (Naveed 等人, 2018)。
环境影响和修复
已经分析了环境中苯氧基除草剂的吸附行为,表明土壤有机质和铁氧化物是关键的吸附剂 (Werner 等人, 2012)。此外,关于从废水中去除苯酚的技术的综述突出了传统和先进处理方法的效率,强调了酚类化合物在污染控制中的环境意义 (Cordova Villegas 等人, 2016)。
生物活性和健康影响
对异戊二烯化酚类化合物进行的研究揭示了它们在体外和体内显着的抗炎潜力,表明这些化合物可以用作开发新型抗炎药的先导物质 (Brezáni 等人, 2017)。另一种酚类化合物咖啡酸的抗氧化应激抑制机制进一步例证了这些化合物在保护免受活性氧引起的病理生理紊乱方面的生物学相关性 (Khan 等人, 2016)。
技术和工业应用
已经探索了通过源自酚类化合物的天然抗氧化剂来稳定聚合物,表明有可能为传统的合成添加剂提供更环保和更注重健康的替代品 (Kirschweng 等人, 2017)。
属性
IUPAC Name |
4-(2-pyridin-2-yloxypropoxy)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-11(18-14-4-2-3-9-15-14)10-17-13-7-5-12(16)6-8-13/h2-9,11,16H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEXMCPZWLJVDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=C(C=C1)O)OC2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70567014 |
Source


|
| Record name | 4-{2-[(Pyridin-2-yl)oxy]propoxy}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70567014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenol, 4-[2-(2-pyridinyloxy)propoxy]- | |
CAS RN |
142346-93-8 |
Source


|
| Record name | 4-{2-[(Pyridin-2-yl)oxy]propoxy}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70567014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

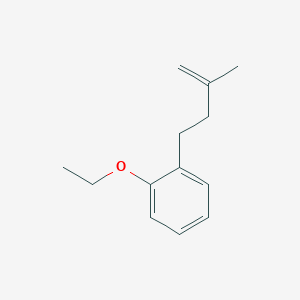
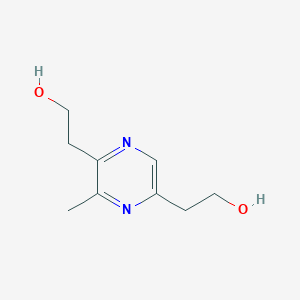
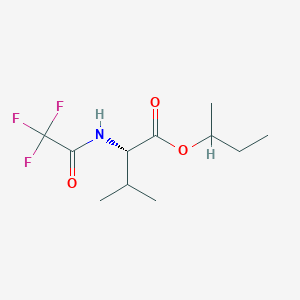
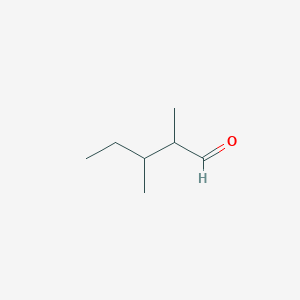
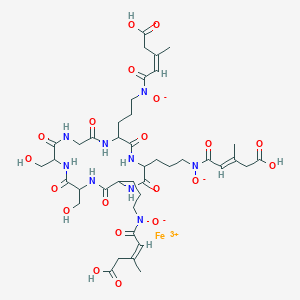
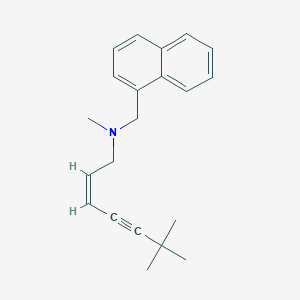
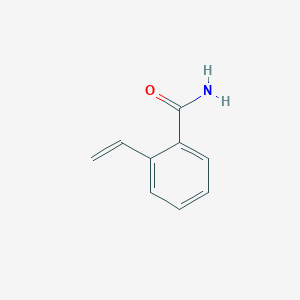
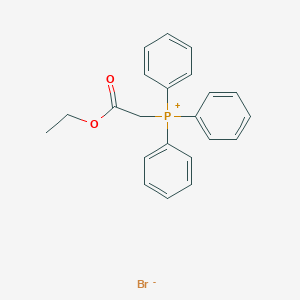
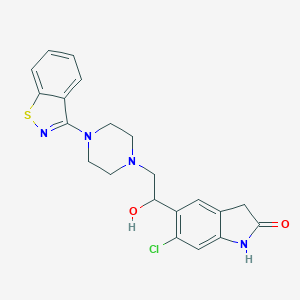
![Ethanol, 2,2'-[[4-[(2-bromo-6-chloro-4-nitrophenyl)azo]-3-chlorophenyl]imino]bis-](/img/structure/B105966.png)
